Cas no 2228184-06-1 (methyl 2-chloro-4-(prop-2-enoyl)benzoate)

methyl 2-chloro-4-(prop-2-enoyl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-chloro-4-(prop-2-enoyl)benzoate
- EN300-1995548
- 2228184-06-1
-
- インチ: 1S/C11H9ClO3/c1-3-10(13)7-4-5-8(9(12)6-7)11(14)15-2/h3-6H,1H2,2H3
- InChIKey: AXVWYBDJMQNZDR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(C=C)=O)C=CC=1C(=O)OC
計算された属性
- せいみつぶんしりょう: 224.0240218g/mol
- どういたいしつりょう: 224.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
methyl 2-chloro-4-(prop-2-enoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995548-0.25g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 0.25g |
$1341.0 | 2023-09-16 | ||
Enamine | EN300-1995548-0.5g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 0.5g |
$1399.0 | 2023-09-16 | ||
Enamine | EN300-1995548-5.0g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1995548-0.1g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 0.1g |
$1283.0 | 2023-09-16 | ||
Enamine | EN300-1995548-5g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 5g |
$4226.0 | 2023-09-16 | ||
Enamine | EN300-1995548-1g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 1g |
$1458.0 | 2023-09-16 | ||
Enamine | EN300-1995548-10g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 10g |
$6266.0 | 2023-09-16 | ||
Enamine | EN300-1995548-2.5g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 2.5g |
$2856.0 | 2023-09-16 | ||
Enamine | EN300-1995548-1.0g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1995548-10.0g |
methyl 2-chloro-4-(prop-2-enoyl)benzoate |
2228184-06-1 | 10g |
$6266.0 | 2023-06-01 |
methyl 2-chloro-4-(prop-2-enoyl)benzoate 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
methyl 2-chloro-4-(prop-2-enoyl)benzoateに関する追加情報
Methyl 2-chloro-4-(prop-2-enoyl)benzoate (CAS No. 2228184-06-1): A Comprehensive Overview
Methyl 2-chloro-4-(prop-2-enoyl)benzoate, identified by its CAS number 2228184-06-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a benzoate core with chloro and prop-2-enoyl substituents, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The detailed structure of methyl 2-chloro-4-(prop-2-enoyl)benzoate includes a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with a prop-2-enoyl group, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical properties of methyl 2-chloro-4-(prop-2-enoyl)benzoate make it particularly useful in the development of pharmaceuticals. The presence of both electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity, allowing for various functionalization strategies. This characteristic is highly advantageous in medicinal chemistry, where precise control over molecular structure is crucial for achieving desired biological activities. Researchers have leveraged these properties to explore its role in the synthesis of novel compounds with potential applications in treating various diseases.
Recent studies have highlighted the importance of methyl 2-chloro-4-(prop-2-enoyl)benzoate in the development of bioactive molecules. For instance, its derivatives have been investigated for their anti-inflammatory and antimicrobial properties. The chloro substituent enhances electrophilicity, making it susceptible to nucleophilic attacks, which is beneficial for constructing complex molecular architectures. Meanwhile, the prop-2-enoyl group introduces unsaturation, enabling further chemical modifications such as hydrogenation or oxidation. These features collectively contribute to its utility as a building block in drug discovery.
In addition to its pharmaceutical applications, methyl 2-chloro-4-(prop-2-enoyl)benzoate has found utility in materials science. Its ability to undergo selective reactions allows chemists to tailor its properties for specific applications, such as in polymer synthesis or as a precursor for liquid crystals. The compound's stability under various conditions makes it a reliable choice for industrial processes where consistency is paramount. Furthermore, its role in catalytic systems has been explored, demonstrating its potential as a ligand or co-catalyst in organic transformations.
The synthesis of methyl 2-chloro-4-(prop-2-enoyl)benzoate involves multi-step reactions that highlight the ingenuity of modern synthetic chemistry. Typically, it begins with the chlorination of benzoic acid derivatives followed by esterification and subsequent acylation. These steps require careful optimization to ensure high yields and purity. Advanced techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability. The growing interest in green chemistry has also spurred research into more sustainable synthetic routes for this compound, reducing waste and minimizing environmental impact.
The biological activity of derivatives of methyl 2-chloro-4-(prop-2-enoyl)benzoate has been extensively studied in recent years. Researchers have synthesized various analogs to evaluate their efficacy against different targets, including enzymes and receptors involved in disease pathways. Some derivatives have shown promising results in preclinical trials, indicating their potential as lead compounds for further development. The structural flexibility offered by this scaffold allows for fine-tuning of biological activity, making it an attractive candidate for drug design.
The future prospects of methyl 2-chloro-4-(prop-2-enoyl)benzoate are vast and exciting. As computational methods improve, virtual screening techniques are being used to identify new derivatives with enhanced properties. Additionally, biocatalysis offers a promising avenue for sustainable production methods. Collaborative efforts between academia and industry are driving innovation, ensuring that this compound continues to play a pivotal role in advancing chemical research and pharmaceutical development.
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